molecular formula C25H23N7O3 B6583638 1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one CAS No. 1114908-70-1

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one

Cat. No. B6583638
CAS RN: 1114908-70-1
M. Wt: 469.5 g/mol
InChI Key: WGNNKOBOWZYTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one is a useful research compound. Its molecular formula is C25H23N7O3 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one is 469.18623762 g/mol and the complexity rating of the compound is 811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, necessitating the search for effective anti-TB agents. Researchers have explored novel compounds, including derivatives of our target molecule. Specifically, a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant inhibitory effects, making them promising candidates for further development.

Antiproliferative Properties

The compound’s unique structure suggests potential antiproliferative activity. Researchers have investigated its effects on various cancer cell lines, including cervical carcinoma (HL-60), leukemia (HeLaS3 and CCRF–CEM), and promyelocytic leukemia . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.

Antioxidant Potential

Given the presence of furan moieties, this compound may exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage. Investigating its radical-scavenging abilities and assessing its impact on oxidative stress could provide valuable insights .

Antibacterial Activity

Furan-based compounds often possess antibacterial properties. Although specific data on our compound are limited, it’s worth exploring its effects against bacterial strains such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa . Further studies can determine its potency and potential clinical applications.

properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c33-23(29-10-12-30(13-11-29)25(34)21-7-4-16-35-21)9-8-22-26-27-24-20-17-19(18-5-2-1-3-6-18)28-32(20)15-14-31(22)24/h1-7,14-17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNNKOBOWZYTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Furylcarbonyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone

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